4-Iodo-3-methoxyphenylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(4-iodo-3-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9IN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
InChI Key |
ZLOSOCAQKFWMNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)I |
Origin of Product |
United States |
Synthesis and Solubility
Synthesis
The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common synthetic route involves the diazotization of 4-iodo-3-methoxyaniline, followed by a reduction of the resulting diazonium salt. This process is a standard method for the preparation of substituted phenylhydrazines.
Solubility
The solubility of a compound is a critical parameter for its use in various reactions. While detailed quantitative solubility data in a wide range of solvents is not extensively documented in publicly available literature, it is known to be soluble in water. chemsrc.com Its solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents is expected, which is typical for a molecule of its polarity and functional groups.
Reactivity and Mechanistic Investigations of 4 Iodo 3 Methoxyphenylhydrazine
Role as a Precursor in the Synthesis of Therapeutic Agents
While specific research on 4-iodo-3-methoxyphenylhydrazine is limited, related methoxyphenylhydrazine compounds serve as key building blocks in the synthesis of more complex molecules. For example, 4-methoxyphenylhydrazine hydrochloride has been utilized in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This highlights the role of methoxyphenylhydrazines as precursors in the construction of indole-containing scaffolds, which are prevalent in many biologically active compounds. The hydrazine (B178648) functionality is reactive and allows for the formation of new carbon-nitrogen bonds, which is a critical step in the synthesis of many nitrogen-containing heterocyclic systems. ontosight.ai
Strategic Applications in Organic Synthesis
As a Precursor for Bioactive Molecules
As a precursor to substituted indoles, 4-Iodo-3-methoxyphenylhydrazine can be used to synthesize compounds with potential biological activity. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents.
Importance of the Iodinated Phenylhydrazine (B124118) Moiety
Iodinated organic compounds are utilized in various areas of medicine, including as contrast agents for medical imaging. nih.gov While this specific hydrazine (B178648) is not used for this purpose, the presence of iodine can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The phenylhydrazine moiety itself is a key component in the synthesis of various heterocyclic compounds that have shown a broad spectrum of pharmacological activities. researchgate.netnih.gov
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Derived Compounds
Contribution to the Synthesis of Kinase Inhibitors
The development of kinase inhibitors is a major focus in modern drug discovery, particularly in the field of oncology. Many kinase inhibitors feature specific substituted aromatic and heterocyclic scaffolds. A notable example is the discovery of a highly potent and selective Janus kinase 1 (JAK1) inhibitor, which contains a 3-((4-chloro-3-methoxyphenyl)amino)pyrazole core structure. nih.gov
The structural similarity between the (4-chloro-3-methoxyphenyl)amino moiety in this inhibitor and the 4-Iodo-3-methoxyphenylhydrazine precursor highlights the latter's potential in this area. This compound can serve as a key starting material for the synthesis of analogous pyrazole-based kinase inhibitors. The iodine atom offers a distinct advantage, as it can be readily converted to other functionalities through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of inhibitor potency and selectivity.
Role in the Development of Other Potential Therapeutic Agents
The synthesis of novel bioactive heterocycles is a continuous effort in the search for new medicines. nih.govresearchgate.netutrgv.eduresearchgate.netnih.gov The 3-methoxyphenyl (B12655295) and related fragments are present in a variety of compounds with interesting biological activities. For example, heterocycles containing a 3,4,5-trimethoxyphenyl fragment have been investigated as antiproliferative agents that target tubulin. nih.gov Given that this compound provides access to a unique substitution pattern on a core aromatic structure, it is a valuable tool for medicinal chemists to design and synthesize new chemical entities with the potential for a wide range of therapeutic applications, from anti-inflammatory to anticancer agents.
Conclusion
4-Iodo-3-methoxyphenylhydrazine is a highly functionalized and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its primary role as a precursor in the Fischer indole (B1671886) synthesis allows for the creation of specifically substituted indole derivatives. Furthermore, the presence of an iodine atom provides a crucial site for post-synthesis modification, greatly expanding the molecular diversity that can be achieved. Its utility extends to the synthesis of other important heterocyclic systems and its relevance to the development of modern therapeutics, such as kinase inhibitors, underscores its importance as a valuable building block in the ongoing quest for new and effective drugs.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to minimize waste, reduce energy consumption, and utilize less hazardous materials. ijpsjournal.comresearchgate.net Traditional methods for synthesizing hydrazine (B178648) derivatives often involve harsh reagents and generate significant waste. Future research will likely focus on developing more eco-friendly and economically viable synthetic routes to 4-Iodo-3-methoxyphenylhydrazine.
Key areas of development include:
Solvent-Free and Aqueous Reactions: Minimizing or eliminating the use of volatile organic solvents is a core principle of green chemistry. mdpi.com Research into solid-state reactions or syntheses conducted in water could drastically reduce the environmental footprint.
Use of Renewable Feedstocks: Investigating starting materials derived from renewable resources can offer a more sustainable alternative to petroleum-based precursors.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted organic synthesis (MAOS) can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com
A patented method for producing methoxyphenylhydrazine highlights an environmentally friendly and cost-effective process using sulfite (B76179) and hydrogen sulfite as reducing agents for the corresponding diazonium salt. google.com This approach avoids heavy metal waste and employs mild reaction conditions, resulting in a high yield of the product. google.com Another patented process for preparing 4-methoxyphenyl (B3050149) hydrazine hydrochloride emphasizes high reaction speed, short operation time, and low production cost. google.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of efficient chemical synthesis. mdpi.com The development of novel catalytic systems for reactions involving this compound can unlock new synthetic pathways and improve the outcomes of existing ones.
Future research in this area may focus on:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions, presenting a green alternative to traditional chemical catalysts. nih.gov
Photocatalysis and Flow Chemistry: These modern techniques can enable novel transformations and provide better control over reaction parameters, leading to higher yields and purities. mdpi.com
Metal-Catalyzed Reactions: The development of new metal catalysts, including those based on earth-abundant metals, can lead to more efficient and cost-effective cross-coupling and amination reactions.
Recent studies have demonstrated the use of copper-catalyzed reactions for the synthesis of indolizines and green catalytic methods for N-heterocycles, which could be applicable to derivatives of this compound. mdpi.com
Asymmetric Synthesis Applications Leveraging this compound
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. This compound can serve as a key precursor for the asymmetric synthesis of complex, biologically active compounds.
Promising research directions include:
Development of Chiral Auxiliaries: Utilizing this hydrazine derivative to develop new chiral auxiliaries that can control the stereochemistry of subsequent reactions.
Enantioselective Catalysis: Employing chiral catalysts in reactions involving this compound to produce enantiomerically pure products. For instance, iridium-catalyzed asymmetric hydrogenation has been used to synthesize chiral 3,3-diarylpropyl amines with high enantioselectivity. nih.gov
The asymmetric synthesis of phosphodiesterase inhibitors has been accomplished using a strategy involving a highly stereoselective cycloaddition, demonstrating the potential for creating complex chiral molecules from related starting materials. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of reproducibility, scalability, and safety. Integrating the synthesis and application of this compound into these systems is a logical next step.
This integration would involve:
Developing Flow-Based Synthetic Routes: Adapting batch syntheses of this compound and its derivatives to continuous flow processes.
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions and identify optimal parameters for transformations involving this compound.
Flow reactors are considered a green technique in organic synthesis and medicinal chemistry, offering precise control over reaction parameters and enabling safer handling of hazardous intermediates. researchgate.net
Mechanistic Studies on Underexplored Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. While this compound is used in various reactions, the detailed mechanisms of some of these transformations may not be fully elucidated.
Future research should focus on:
Computational and Experimental Studies: Combining computational modeling with experimental studies to gain deep insights into reaction pathways, transition states, and intermediates.
Kinetics and Isotope Labeling Studies: Performing kinetic analyses and using isotopically labeled substrates to probe reaction mechanisms.
Understanding the mechanism of reactions, such as the Buchwald-Hartwig cyclization used to create 4-aryl tetrahydroquinolines, can help in optimizing the process and preventing side reactions like racemization. nih.gov
Advanced Functionalization Strategies for New Chemical Space
The iodo and methoxy (B1213986) groups on the phenyl ring of this compound provide handles for further functionalization, allowing for the exploration of new chemical space.
Future strategies could include:
Late-Stage Functionalization: Developing methods for the selective modification of the aromatic ring at a late stage in a synthetic sequence, providing rapid access to a diverse range of analogs.
Multi-Component Reactions: Designing novel multi-component reactions that utilize this compound to construct complex molecular architectures in a single step.
The development of new methods for creating substituted 3-alkyl-3,4-dihydroisocoumarins from related starting materials showcases how new synthetic strategies can lead to diverse and biologically relevant molecules. researchgate.net
Q & A
Q. Key Considerations :
- Purify intermediates via recrystallization (e.g., methanol/water mixtures) .
- Monitor reaction progress using TLC or HPLC to avoid side products like pyrazole or indole derivatives, which can form under prolonged heating .
How can researchers characterize the purity and structural integrity of this compound?
Level : Basic
Methodological Answer :
Analytical Techniques :
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., methoxy and iodine positions). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
- Elemental Analysis : Validate C, H, N, and I percentages against theoretical values.
- Melting Point : Compare observed vs. literature values (e.g., 4-methoxyphenylhydrazine hydrochloride melts at ~200°C ).
Q. Contamination Risks :
- Hydrazine oxidation products (e.g., diazenes) may form under acidic conditions. Use inert atmospheres (N/Ar) during synthesis .
What factors influence the regioselectivity of this compound in indole or triazole formation?
Level : Advanced
Methodological Answer :
Regioselectivity in heterocycle synthesis depends on:
- Electronic Effects : The electron-donating methoxy group directs electrophilic substitution to the para position, while iodine’s steric bulk may hinder certain pathways .
- Reaction Conditions : Acidic conditions favor indole formation via Fischer indole synthesis, whereas basic conditions may promote triazole or thiadiazole derivatives .
- Substrate Compatibility : For example, 3-acetonyl-5-cyano-1,2,4-thiadiazole reacts with 4-methoxyphenylhydrazine to yield 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole as the sole product .
Q. Contradictions :
- Unsubstituted phenylhydrazine may yield mixed products (e.g., indoles and pyrazoles), whereas iodinated/methoxylated analogs show higher specificity .
How can computational modeling optimize reaction pathways for this compound-based compounds?
Level : Advanced
Methodological Answer :
Strategies :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., cyclization or iodination).
- Molecular Docking : Predict binding affinities if targeting biological applications (e.g., enzyme inhibition).
- Solvent Effects : Simulate solvent polarity (e.g., ethanol vs. DMF) using COSMO-RS to optimize reaction yields .
Q. Case Study :
- A study on vanadium-hydrazide complexes used DFT to correlate ligand structure with redox properties, guiding the design of catalysts .
What are the challenges in analyzing stability and degradation products of this compound?
Level : Advanced
Methodological Answer :
Degradation Pathways :
- Hydrolysis : Hydrazine bonds may hydrolyze in aqueous acidic/basic media, forming aryl amines or iodophenols.
- Oxidation : Exposure to air or light can oxidize hydrazines to diazenes or azides.
Q. Mitigation Strategies :
- Storage : Keep under inert gas at –20°C in amber vials.
- Stability Assays : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to track degradation .
How does this compound compare to non-iodinated analogs in coordination chemistry?
Level : Advanced
Methodological Answer :
The iodine atom introduces:
- Heavy Atom Effects : Enhances spin-orbit coupling in photophysical studies.
- Coordination Sites : The hydrazine group can act as a bidentate ligand, while iodine may participate in halogen bonding. Example: Oxidovanadium(V) complexes with hydrazide ligands show enhanced catalytic activity in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
